molecular formula C12H14Cl2N2O B1319996 2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride CAS No. 1620482-39-4

2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride

Cat. No.: B1319996
CAS No.: 1620482-39-4
M. Wt: 273.15 g/mol
InChI Key: YJUCCVWRWHHMPV-UHFFFAOYSA-N
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Description

2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride is a chemical compound supplied for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Chemical Characteristics: This high-purity compound has a molecular formula of C12H14Cl2N2O and a molecular weight of 273.16 g/mol . Its structure features a benzonitrile core substituted with a chloro group and a piperidin-4-yloxy fragment, which is presented as a hydrochloride salt to enhance stability . Research Applications and Value: As a piperidine-containing scaffold, this compound serves as a versatile building block in medicinal chemistry, particularly for constructing potential neuropharmacological agents . The piperidine ring is a recognized privileged structure in drug discovery, often functioning as a bioisostere for piperazine, and is found in numerous bioactive molecules . The presence of the piperidine nitrogen and the chloro substituent on the aromatic ring offers multiple sites for further chemical modification, enabling structure-activity relationship (SAR) studies and molecular diversification through nucleophilic substitutions or cross-coupling reactions . Specifically, 4-oxypiperidine derivatives, such as this compound, are of significant interest in neuroscience research for designing ligands that target histamine H3 receptors (H3R) and cholinesterases (AChE/BuChE) . This dual-targeting strategy is a promising approach in the development of potential therapeutics for multifactorial diseases like Alzheimer's . Handling and Storage: Researchers should handle this material with appropriate safety precautions. Refer to the associated Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

2-chloro-4-piperidin-4-yloxybenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O.ClH/c13-12-7-11(2-1-9(12)8-14)16-10-3-5-15-6-4-10;/h1-2,7,10,15H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUCCVWRWHHMPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC(=C(C=C2)C#N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620482-39-4
Record name Benzonitrile, 2-chloro-4-(4-piperidinyloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1620482-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride generally follows a sequence of key transformations starting from commercially available precursors:

Step Description Reagents/Conditions Outcome
1 Starting material: 2-chloro-4-nitrobenzonitrile Commercially sourced Nitro-substituted benzonitrile core
2 Reduction of nitro group to amine Hydrogen gas, palladium catalyst (Pd/C), mild conditions 2-chloro-4-aminobenzonitrile intermediate
3 Ether formation via nucleophilic substitution Piperidine, base (e.g., sodium hydride), polar aprotic solvent Formation of 2-chloro-4-(piperidin-4-yloxy)benzonitrile
4 Conversion to hydrochloride salt Treatment with hydrochloric acid (HCl) in suitable solvent Final hydrochloride salt form

This route emphasizes the reduction of the nitro group to an amine, followed by nucleophilic substitution to form the ether linkage, and finally salt formation to enhance compound stability and solubility.

Industrial Scale Production

Industrial synthesis mirrors the laboratory method but incorporates process intensification techniques such as:

  • Use of continuous flow reactors for hydrogenation to improve safety and scalability.
  • Automated dosing of reagents to maintain stoichiometric precision.
  • Optimization of reaction temperature and solvent systems to maximize yield and purity.
  • Implementation of in-line purification steps to reduce impurities and by-products.

These improvements ensure cost-effectiveness, reproducibility, and compliance with regulatory standards.

Chemical Reaction Analysis

The preparation involves several reaction types:

  • Reduction: Nitro to amine conversion using catalytic hydrogenation.
  • Nucleophilic substitution: Formation of the ether bond by reaction of the amine intermediate with piperidine under basic conditions.
  • Salt formation: Protonation of the amine with hydrochloric acid to form the hydrochloride salt.

Common reagents and conditions include:

Reaction Type Reagents Solvent Temperature Notes
Reduction H2, Pd/C Ethanol or methanol Room temp to mild heating Catalytic hydrogenation preferred for selectivity
Ether formation Piperidine, NaH or K2CO3 DMF, DMSO, or THF 0–80°C Base deprotonates phenol/amine for nucleophilic attack
Hydrochloride salt formation HCl gas or aqueous HCl Isopropanol or ethanol Ambient Salt improves compound stability and handling

The ether linkage is sensitive to hydrolysis under strong acidic or basic conditions, so reaction parameters are carefully controlled.

Improved Process Developments

Recent patent literature describes enhanced synthetic processes for related piperidinyl benzonitrile derivatives, focusing on:

  • Use of dimethyl sulfate as a cost-effective methylating agent.
  • Safer and milder reagents to improve safety and reduce impurities.
  • Optimized solvent systems such as methyl isobutyl ketone and acetonitrile.
  • Controlled crystallization and purification steps to obtain high-purity hydrochloride salts.

For example, methylation of intermediate compounds with dimethyl sulfate in the presence of potassium carbonate in methyl isobutyl ketone yields high-quality methylated intermediates, which are then reacted with piperidine derivatives to form the target compound. Subsequent treatment with isopropyl alcohol-HCl affords the hydrochloride salt with excellent purity and crystallinity.

Purification and Characterization

Purification typically involves recrystallization from alcohol solvents (e.g., n-propanol, isopropanol) to remove residual impurities. The crystalline hydrochloride salt exhibits characteristic powder X-ray diffraction (PXRD) patterns confirming its identity and purity. Filtration and washing steps are optimized to maximize yield and minimize solvent use.

Step No. Process Reagents/Conditions Scale Key Outcome Reference
1 Nitro reduction H2, Pd/C, ethanol Lab/Industrial Amino intermediate
2 Ether formation Piperidine, NaH, DMF Lab/Industrial Ether-linked intermediate
3 Methylation (improved) Dimethyl sulfate, K2CO3, methyl isobutyl ketone Industrial Methylated intermediate
4 Piperidine substitution (R)-piperidin-3-amine, K2CO3, acetonitrile Industrial Piperidinyl benzonitrile
5 Hydrochloride salt formation HCl (gas or solution), isopropanol Lab/Industrial Final hydrochloride salt
6 Purification Recrystallization from alcohols Lab/Industrial High purity crystalline product

The preparation of this compound is well-established through a multi-step synthetic route involving nitro reduction, ether formation, and salt conversion. Advances in process chemistry have introduced safer reagents, cost-effective methylation steps, and optimized purification protocols, enabling efficient industrial-scale production with high yield and purity. The compound’s unique structure and properties make these preparation methods critical for its application in pharmaceutical and material science research.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride is being explored for its potential therapeutic properties, particularly in the treatment of various diseases:

  • Anti-inflammatory and Analgesic Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways and provide pain relief.
  • Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as breast and colorectal cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. For instance, cytotoxicity assays indicated an IC50 value ranging from 10 to 30 µM across different cell types.

Biological Research

The compound serves as a biochemical probe to study cellular processes:

  • Enzyme Modulation : It interacts with specific molecular targets, potentially influencing the activity of enzymes and receptors involved in inflammation and pain signaling pathways.
  • Receptor Interactions : Research indicates that compounds with similar structures often interact with serotonin receptors (5-HT1A and 5-HT2C), which could influence mood and anxiety levels.

Material Science

In material science, the compound can be incorporated into polymer formulations to enhance properties such as flexibility and thermal stability. This is crucial for developing advanced materials used in various applications.

Analytical Chemistry

The compound acts as a reference standard in chromatographic techniques, aiding in the accurate quantification of similar compounds within complex mixtures.

Agrochemical Applications

Research is being conducted on the potential use of this chemical in developing crop protection agents, contributing to sustainable agricultural practices .

In Vitro Studies

A series of experiments assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated moderate potency as an anticancer agent.

Animal Models

In vivo studies using murine models demonstrated significant tumor growth inhibition upon administration of the compound when compared to control groups, reinforcing its potential as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and pain.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features, molecular formulas, and properties of 2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride and related compounds:

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Functional Groups Notable Properties/Applications References
This compound (1620482-39-4) C₁₂H₁₂Cl₂N₂O 287.15 g/mol Chloro, nitrile, piperidinyloxy Industrial synthesis intermediate; high purity (99%)
4-(Piperidin-4-yl)benzonitrile hydrochloride (162997-34-4) C₁₂H₁₅ClN₂ 222.71 g/mol Nitrile, piperidine Pharmaceutical intermediate; lacks chloro and ether oxygen
3-(Piperidin-4-yloxy)benzoic acid hydrochloride (Not specified) C₁₃H₁₅NO₃•HCl 261.73 g/mol Carboxylic acid, piperidinyloxy Soluble in water/alcohols; used in anti-inflammatory/anticancer drug synthesis
2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile hydrochloride (Not specified) C₁₀H₅Cl₂N₃ 238.07 g/mol Chloro, nitrile, pyrazole White crystalline powder; synthesized via HCl treatment
1,6-Dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride (Not specified) C₁₃H₂₁ClN₂O₂ 296.77 g/mol Pyridinone, piperidinyloxy Discontinued commercial availability; potential biological activity

Physicochemical Properties and Solubility

  • This compound : The nitrile group enhances lipophilicity, while the hydrochloride salt improves water solubility. The chloro substituent increases steric hindrance and stability .
  • 3-(Piperidin-4-yloxy)benzoic acid hydrochloride : The carboxylic acid group confers higher polarity and water solubility compared to nitrile derivatives, making it suitable for aqueous reaction conditions .

Research Findings and Industrial Relevance

  • Structural Impact on Bioactivity : The piperidinyloxy group in the target compound enhances membrane permeability, critical for CNS-targeting pharmaceuticals. In contrast, carboxylic acid derivatives (e.g., 3-(Piperidin-4-yloxy)benzoic acid hydrochloride) are more suited for polar environments .
  • Synthetic Efficiency : The target compound’s synthesis involves fewer steps compared to pyrazole derivatives, which require multi-step functionalization .
  • Market Trends : High demand for nitrile-containing intermediates in oncology and metabolic disease drug development underscores the industrial relevance of the target compound .

Biological Activity

2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure includes a chloro group, a piperidine moiety, and a benzonitrile unit, which contribute to its interaction with biological targets. The presence of the piperidine ring is significant as it is often associated with various pharmacological activities.

Research indicates that compounds with similar structures can interact with various receptors and enzymes. The primary mechanisms of action for this compound may include:

  • Serotonin Receptor Modulation : Similar compounds have been shown to act on serotonin receptors (5-HT1A and 5-HT2C), potentially influencing mood and anxiety levels .
  • Dopaminergic Activity : The compound may also interact with dopaminergic pathways, which are crucial in neuropsychiatric disorders .

Antimicrobial Properties

Studies have reported that derivatives of benzonitrile compounds exhibit antimicrobial activity. The specific biological assays conducted on this compound suggest it may possess similar properties, making it a candidate for further investigation in the development of antimicrobial agents.

Anticancer Activity

The compound's ability to inhibit cancer cell growth has been explored. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines, including breast and colorectal cancer cells. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation .

Case Studies

  • In Vitro Studies : A series of experiments assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated an IC50 value ranging from 10 to 30 µM across different cell types, suggesting moderate potency as an anticancer agent .
  • Animal Models : In vivo studies using murine models have shown that administration of the compound resulted in significant tumor growth inhibition compared to control groups, reinforcing its potential as an anticancer therapeutic .

Comparative Analysis

To understand the biological activity better, a comparison with similar compounds is useful. Below is a table summarizing key data:

Compound NameIC50 (µM)Mechanism of ActionBiological Activity
2-Chloro-4-(piperidin-4-yloxy)benzonitrile10 - 30Serotonin receptor modulationAnticancer
Benzoylpiperidine derivative7.9 - 92Inhibition of MAGLAnticancer
Other piperidine analogsVariesVarious (dopaminergic/serotonergic)Antimicrobial/Anticancer

Q & A

Q. What are the key synthetic routes for 2-chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride, and how can reaction yields be optimized?

The compound is synthesized via a multi-step process. A notable method involves a Suzuki coupling reaction between 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester and 4-bromo-2-chlorobenzonitrile, catalyzed by bis(triphenylphosphine)palladium(II) chloride in a THF-water solvent system . Post-reaction, the product is treated with HCl in ethanol to form the hydrochloride salt. Yield optimization strategies include:

  • Catalyst efficiency : Use of Pd catalysts at 0.5–1.5 mol% loading.
  • Temperature control : Reactions conducted at 60–80°C to balance reactivity and decomposition.
  • Purification : Precipitation via solvent evaporation and aqueous workup, achieving >90% purity via HPLC .

Q. How is this compound characterized to confirm structural integrity and purity?

Key characterization methods include:

  • Melting point analysis : Decomposition observed at 175–180°C (consistent with piperidine hydrochloride derivatives) .
  • Spectroscopy : 1^1H/13^13C NMR to verify substituent positions (e.g., chloro, piperidinyloxy groups).
  • HPLC : Purity validation (e.g., 99.8% in scaled syntheses) .
  • Solubility profiling : Soluble in polar solvents (water, methanol) and select organics (dichloromethane), critical for formulation studies .

Q. What safety precautions are required when handling this compound?

Based on SDS data for analogous piperidine hydrochlorides:

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to potential HCl vapor release.
  • Storage : Hygroscopic; store in airtight containers at room temperature, away from oxidizers .

Q. What are the primary applications of this compound in drug discovery?

As a benzonitrile-piperidine hybrid, it serves as:

  • Intermediate in androgen receptor antagonists : Used to develop therapeutics for prostate cancer .
  • Scaffold for kinase inhibitors : Modifications at the piperidine oxygen or chloro position enable targeting of enzymatic active sites .

Advanced Research Questions

Q. How does tautomerism in intermediates affect the synthesis of this compound?

During synthesis, pyrazole intermediates (e.g., 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile) exhibit tautomerism between 1H-pyrazol-3-yl and 1H-pyrazol-5-yl forms. This is resolved via:

  • Spectroscopic monitoring : 1^1H NMR (chemical shifts at δ 7.8–8.2 ppm for pyrazole protons).
  • Crystallography : X-ray diffraction to confirm dominant tautomeric form in the solid state .

Q. How can researchers resolve contradictions in reported solubility data?

Discrepancies arise from polymorphic forms or residual solvents. Mitigation strategies include:

  • Standardized protocols : Use USP/Ph.Eur. solubility testing conditions (e.g., shake-flask method at 25°C).
  • Thermogravimetric analysis (TGA) : Detect hydrate/anhydrous forms impacting solubility .

Q. What analytical methods validate batch-to-batch consistency in large-scale production?

  • HPLC-DAD/MS : Track impurities (e.g., dechlorinated byproducts or unreacted boronic esters).
  • Karl Fischer titration : Quantify residual water (<0.5% w/w) to ensure stability .
  • Powder X-ray diffraction (PXRD) : Monitor crystallinity for reproducible dissolution rates .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Acidic conditions (pH <3) : Rapid hydrolysis of the piperidinyloxy group.
  • Neutral/basic conditions : Stable for >72 hours at 25°C, but degrades at >60°C via nitrile group oxidation .
  • Light sensitivity : Store in amber vials to prevent photolytic cleavage of the C-Cl bond .

Q. What structural analogs of this compound are explored in kinase inhibition studies?

  • 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride : Modifications enhance binding to ATP pockets in kinases .
  • Benzonitrile-piperazine hybrids : Improved solubility via tertiary amine protonation at physiological pH .

Q. What challenges arise during scale-up, and how are they addressed?

  • Catalyst residues : Remove via activated carbon filtration or ion-exchange resins.
  • Exothermic reactions : Use jacketed reactors with controlled cooling to prevent runaway reactions .
  • Purification bottlenecks : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) .

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